4-Hydroxy-3,5-diiodobenzoyl chloride
Description
Contextualization within Halogenated Aromatic Acyl Chlorides
4-Hydroxy-3,5-diiodobenzoyl chloride belongs to a specific class of organic compounds known as halogenated aromatic acyl chlorides. To understand its chemical context, it is useful to break down this classification.
Acyl Halides : These are chemical compounds derived from oxoacids by replacing a hydroxyl group (-OH) with a halide group (-X). wikipedia.org In organic chemistry, this term most often refers to derivatives of carboxylic acids, giving them the functional group -C(=O)X. wikipedia.orgwikipedia.org Acyl chlorides, where the halide is chlorine, are the most common type of acyl halide. wikipedia.org They are generally reactive and versatile reagents in synthesis. wikipedia.org
Aromatic Acyl Chlorides : When the acyl chloride group is attached directly to an aromatic ring, the compound is classified as an aromatic acyl chloride. wikipedia.org Benzoyl chloride is a primary example of this class. wikipedia.org These compounds are important in reactions like the Friedel-Crafts acylation, where they act as electrophiles to add an acyl group to another aromatic ring. wikipedia.org
Halogenated Compounds : The term "halogenated" indicates the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in the molecule. ncert.nic.in Aryl halides are compounds where a halogen atom is bonded directly to the sp²-hybridized carbon atom of an aromatic ring. ncert.nic.in
Therefore, this compound is an aromatic acyl chloride that is also a haloarene due to the two iodine atoms attached to its benzene (B151609) ring. nih.govncert.nic.in This dual classification highlights its key functional groups: the reactive acyl chloride and the heavy halogen substituents on the aromatic core.
Structural Characteristics and Chemical Significance
The structure of this compound is central to its chemical behavior and utility in research. It consists of a central benzene ring with three different functional groups attached. nih.gov
Benzoyl Chloride Backbone : The core is a benzoyl chloride structure. The acyl chloride group (-COCl) is highly reactive, making the compound an effective acylating agent. chembk.comwikipedia.org This group readily reacts with nucleophiles such as alcohols, amines, and salts of carboxylic acids to form esters, amides, and anhydrides, respectively, releasing hydrogen chloride in the process. wikipedia.org This reactivity is the primary reason for its use as a synthetic building block.
Iodine Substituents : Two iodine atoms are located at the 3 and 5 positions of the benzene ring, flanking the hydroxyl group. These heavy halogen atoms significantly increase the molecular weight of the compound and can influence its electronic properties and steric profile. nih.gov
The combination of a reactive acyl chloride for building molecular frameworks, two iodine atoms, and a hydroxyl group in a single molecule makes this compound a distinct and valuable reagent in organic synthesis.
Overview of Research Importance as a Synthetic Intermediate
The primary importance of this compound in chemical research is its role as a synthetic intermediate or building block for creating more complex molecules. Its ability to undergo nucleophilic substitution at the acyl chloride group allows for the introduction of the 4-hydroxy-3,5-diiodobenzoyl moiety into various organic structures.
A significant application is in the synthesis of pharmaceutical intermediates. For instance, it is a precursor for producing 2-butyl-3-(4-hydroxy-3,5-diiodo benzoyl) benzofuran (B130515). google.comgoogle.com This latter compound is a key intermediate in the synthesis of an antiarrhythmic drug. google.com The synthesis involves a Friedel-Crafts acylation reaction between 2-butyl benzofuran and this compound's precursor, p-methoxybenzoyl chloride, followed by iodination. google.com
Beyond specific pharmaceutical applications, the compound is used in the broader synthesis of bioactive molecules, dyes, and functional materials. chembk.com Its unique properties, imparted by the halogen substituents, also make it suitable for applications in material science, particularly in the development of new polymers with enhanced functionalities. For example, synthetic polypeptides like Poly(γ-benzyl-L-glutamate) (PBLG) have been modified using various compounds to create nanoparticles for biomedical applications, highlighting a potential area where intermediates like this compound could be used to introduce specific functionalities. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-diiodobenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClI2O2/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCVEFPMQJOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClI2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxy 3,5 Diiodobenzoyl Chloride
Precursor-Based Synthesis Routes
The most direct methods for synthesizing 4-Hydroxy-3,5-diiodobenzoyl chloride begin with precursors that already contain the core di-iodinated phenolic structure. These routes focus on the final conversion of a carboxylic acid group to an acyl chloride.
Conversion from 4-Hydroxy-3,5-diiodobenzoic Acid
The principal precursor for this synthetic route is 4-Hydroxy-3,5-diiodobenzoic acid. The conversion to the acyl chloride is a standard organic transformation, typically achieved through the use of a chlorinating agent that replaces the hydroxyl group of the carboxylic acid with a chlorine atom. In the presence of water, this compound can hydrolyze back to form 4-hydroxy-3,5-diiodobenzoic acid.
Thionyl chloride is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous. The general procedure involves heating the precursor, 4-Hydroxy-3,5-diiodobenzoic acid, with an excess of thionyl chloride. prepchem.com Often, a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is added to facilitate the reaction. prepchem.com For instance, a related synthesis of 3,5-di-tert-butyl-4-hydroxybenzoyl chloride involves heating the corresponding carboxylic acid under reflux with thionyl chloride for one hour. prepchem.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude acyl chloride product. prepchem.com
Table 1: Representative Reaction Conditions for Chlorination with Thionyl Chloride
| Starting Material | Reagent | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 4-Hydroxy-3,5-diiodobenzoic acid | Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) (catalytic) | Reflux | This compound |
This table represents typical conditions based on analogous syntheses. prepchem.comprepchem.com
Phosphorus trichloride (B1173362) serves as an alternative chlorinating agent for converting carboxylic acids to acyl chlorides. A key advantage of using PCl₃ is its high atom efficiency, as it can theoretically convert three equivalents of a carboxylic acid per molecule of PCl₃. researchgate.net The reaction with a generic benzoic acid is typically performed by heating the acid with PCl₃, often in a solvent like acetonitrile. researchgate.net The major byproduct of this reaction is phosphorous acid (H₃PO₃), a non-toxic solid that can be easily removed by filtration, simplifying the work-up procedure. researchgate.net While the direct reaction with 4-Hydroxy-3,5-diiodobenzoic acid is not explicitly detailed in the provided literature, the general applicability to various benzoic acids suggests its viability. researchgate.net However, it is important to note that the phenolic hydroxyl group's reactivity with PCl₃ can be complex; under certain conditions, it may react to form phosphite (B83602) esters. wikipedia.orgrsc.org
Table 2: General Conditions for Chlorination of Benzoic Acids with PCl₃
| Starting Material | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Benzoic Acid (generic) | Phosphorus trichloride (PCl₃) | Acetonitrile (CH₃CN) | 60-100 °C | Benzoyl Chloride (generic) |
This table outlines general conditions reported for the chlorination of benzoic acids using PCl₃. researchgate.net
Synthesis from 4-Hydroxybenzoic Acid
An alternative and common pathway involves a two-step process starting from the more readily available 4-Hydroxybenzoic acid. This route first introduces the iodine atoms onto the aromatic ring before converting the carboxylic acid to the acyl chloride.
The first step is the regioselective iodination of 4-Hydroxybenzoic acid at the 3 and 5 positions, ortho to the activating hydroxyl group. This reaction yields the key intermediate, 4-Hydroxy-3,5-diiodobenzoic acid.
Several methods can achieve this transformation:
Using Iodine Monochloride (ICl): A high-yield method involves reacting 4-hydroxybenzoic acid with iodine monochloride in an aqueous solution of sulfuric acid. The reaction mixture is heated, and upon completion, the product precipitates and can be collected by filtration. A reported procedure using this method achieved a 93% yield of 3,5-diiodo-4-hydroxybenzoic acid. chemicalbook.com
Using Potassium Iodide (KI) and an Oxidant: Another approach uses potassium iodide as the iodine source in the presence of an oxidizing agent. For example, manganese dioxide (MnO₂) can oxidize iodide to iodine in situ, which then reacts with p-hydroxybenzoic acid in a buffered solution to form both 3-iodo- and 3,5-diiodo-p-hydroxybenzoic acid. unlv.edu
Table 3: Research Findings on the Iodination of 4-Hydroxybenzoic Acid
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Iodine monochloride, 10% H₂SO₄ (aq) | Heated to 80°C, overnight | 3,5-Diiodo-4-hydroxybenzoic acid | 93% | chemicalbook.com |
| Potassium iodide, MnO₂ | pH 8.5, Room Temperature | 3,5-Diiodo-p-hydroxybenzoic acid | - | unlv.edu |
Once 4-Hydroxy-3,5-diiodobenzoic acid has been synthesized and isolated, the final step is the conversion of its carboxylic acid group to an acyl chloride. This is the same transformation described in section 2.1.1. The purified 4-Hydroxy-3,5-diiodobenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under the conditions previously detailed to yield the final product, this compound.
Optimized Laboratory Synthesis Protocols
Optimized laboratory synthesis of this compound primarily involves two key transformations: the di-iodination of 4-hydroxybenzoic acid to form 3,5-diiodo-4-hydroxybenzoic acid, and the subsequent chlorination of this intermediate.
The initial step is the electrophilic aromatic substitution of 4-hydroxybenzoic acid. A well-documented laboratory protocol for the synthesis of the precursor, 3,5-diiodo-4-hydroxybenzoic acid, involves reacting 4-hydroxybenzoic acid with iodine monochloride in an acidic aqueous solution. chemicalbook.com A typical procedure involves charging a round-bottom flask with 4-hydroxybenzoic acid and a 10% sulfuric acid aqueous solution. chemicalbook.com The mixture is cooled, and iodine monochloride is added. chemicalbook.com The reaction mixture is then heated and stirred overnight. chemicalbook.com The resulting precipitate, 3,5-diiodo-4-hydroxybenzoic acid, can be isolated by filtration with a high yield, typically around 93%. chemicalbook.com
The subsequent conversion of 3,5-diiodo-4-hydroxybenzoic acid to this compound is achieved by reacting the acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the more reactive acyl chloride. While specific literature detailing the optimization of this exact conversion is scarce, protocols for similar transformations, such as the synthesis of 4-hydroxybenzoyl chloride, provide valuable insights. prepchem.com For instance, the reaction is often carried out by heating the carboxylic acid under reflux with an excess of thionyl chloride, sometimes with the addition of a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comresearchgate.net
The success of the synthesis of this compound is highly dependent on the stringent control of reaction conditions, particularly the maintenance of an anhydrous environment. Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water, reverting to the corresponding carboxylic acid. This necessitates that all glassware is thoroughly dried before use and that the reagents themselves are anhydrous. The reaction is typically performed under an inert atmosphere, such as nitrogen, to prevent atmospheric moisture from interfering with the reaction. orgsyn.org
The reaction temperature is another critical parameter. For the chlorination step with thionyl chloride, the reaction is often conducted at reflux. prepchem.com A patent for the synthesis of the related 4-hydroxybenzoyl chloride specifies a temperature range of 30–65 °C. google.com The duration of the reaction is also important; for the refluxing thionyl chloride method, a reaction time of around two hours is often employed. prepchem.com
The choice of solvent can also influence the reaction. While some procedures utilize an excess of thionyl chloride as both the reagent and the solvent, others employ an inert solvent such as toluene (B28343) or benzene (B151609). prepchem.comgoogle.com The use of a solvent can aid in temperature control and facilitate the subsequent work-up and purification of the product.
Optimizing the yield of this compound involves careful consideration of several factors throughout the synthetic sequence. In the initial iodination step, using a slight excess of the iodinating agent, iodine monochloride, can help to ensure the complete di-iodination of the 4-hydroxybenzoic acid starting material. chemicalbook.com
For the chlorination step, the use of a catalyst can significantly improve the reaction rate and, consequently, the yield. N,N-dimethylformamide (DMF) is a commonly used catalyst in the conversion of carboxylic acids to acyl chlorides using thionyl chloride. prepchem.comresearchgate.net The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful chlorinating agent.
Purification of the final product is also crucial for obtaining a high yield of pure this compound. After the reaction with thionyl chloride is complete, the excess reagent is typically removed by distillation, often under reduced pressure. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent or by distillation. For the related 4-hydroxybenzoyl chloride, a process involving dissolving the crude product in a solvent like toluene, followed by evaporation, has been described. prepchem.com
A patent for the preparation of 4-hydroxybenzoyl chloride highlights that controlling the ratio of reactants and using a co-solvent can lead to yields exceeding 90% and high purity without the need for vacuum distillation. google.com This suggests that similar strategies could be applied to optimize the synthesis of its di-iodinated counterpart.
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Readily available and byproducts (SO₂ and HCl) are gaseous, simplifying purification. prepchem.com |
| Catalyst | N,N-dimethylformamide (DMF) | Forms the more reactive Vilsmeier reagent, increasing reaction rate. prepchem.comresearchgate.net |
| Reaction Temperature | 30-80 °C or reflux | Balances reaction rate with potential for side reactions. prepchem.comgoogle.com |
| Environment | Anhydrous, inert atmosphere | Prevents hydrolysis of the acyl chloride product. orgsyn.org |
| Purification | Distillation and/or recrystallization | Removes impurities and unreacted starting materials. prepchem.com |
Industrial Production Considerations and Scalability
The industrial production of this compound presents several challenges that are not as prominent on a laboratory scale. The synthesis of substituted benzoyl chlorides on an industrial scale often involves processes that can be operated in either batch or continuous modes. google.com
One of the primary considerations is the management of heat generated during the exothermic chlorination reaction. In large-scale reactors, inefficient heat removal can lead to a rise in temperature, potentially causing side reactions and reducing the purity and yield of the desired product. Therefore, robust cooling systems and careful control of the rate of addition of reagents are essential.
The handling and disposal of byproducts and waste streams are also significant concerns in industrial production. The reaction of 3,5-diiodo-4-hydroxybenzoic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. prepchem.com These gases are corrosive and toxic and must be scrubbed from the reactor's off-gas before being released into the atmosphere.
The choice of materials for the reaction vessel and associated equipment is critical due to the corrosive nature of the reagents and byproducts. Glass-lined reactors are often used to prevent corrosion.
Purification of the final product on an industrial scale may involve distillation under reduced pressure, fractional distillation, or chromatography, depending on the physical properties of the product and the impurities present. google.com For substituted benzoyl chlorides, distillation is often the method of choice. google.com
| Consideration | Industrial Approach |
| Process Type | Batch or continuous processing. google.com |
| Heat Management | Robust cooling systems and controlled reagent addition. |
| Byproduct Handling | Gas scrubbing systems for SO₂ and HCl. prepchem.com |
| Equipment | Corrosion-resistant materials, such as glass-lined reactors. |
| Purification | Large-scale distillation or chromatography. google.com |
| Economic Factors | Optimization of yield, cost of materials, and process efficiency. |
Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 3,5 Diiodobenzoyl Chloride
Nucleophilic Substitution Reactions
The primary site of reactivity in 4-Hydroxy-3,5-diiodobenzoyl chloride is the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution. This class of reactions is central to the utility of this compound as a building block for introducing the 4-hydroxy-3,5-diiodobenzoyl group into a wide array of molecules.
Reactivity at the Acyl Chloride Moiety
The carbon atom of the acyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This renders the molecule susceptible to attack by a diverse range of nucleophiles. The general mechanism for this substitution proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a transient species with a negatively charged oxygen atom. The subsequent reformation of the carbonyl double bond results in the expulsion of the chloride ion, which is an excellent leaving group, to yield the final acylated product.
Formation of Amides, Esters, and Thioesters
The high reactivity of the acyl chloride group allows for the efficient synthesis of various carboxylic acid derivatives.
Amides: Primary and secondary amines react readily with this compound to form the corresponding amides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon.
Esters: Alcohols and phenols react with this compound to produce esters. Similar to amide formation, a base is often employed to scavenge the generated HCl. The reaction with phenols can be facilitated by converting the phenol to its more nucleophilic phenoxide salt by treatment with a base prior to the addition of the acyl chloride.
Thioesters: Thiols can also serve as nucleophiles, attacking the acyl chloride to form thioesters. These reactions often proceed under similar conditions to esterifications, though the greater nucleophilicity of sulfur compared to oxygen can sometimes allow for milder reaction conditions. The formation of S-aryl thioesters, for instance, can be achieved through palladium-catalyzed thiocarbonylation of aryl iodides with aryl sulfonyl hydrazides, showcasing a modern approach to this transformation. rsc.org
Influence of Nucleophile Nature and Reaction Conditions
The rate and outcome of the nucleophilic substitution reactions of this compound are significantly influenced by the nature of the nucleophile and the reaction conditions.
Nature of the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Generally, more basic amines are more reactive nucleophiles. Steric hindrance around the nucleophilic atom can decrease the reaction rate. For instance, a bulky secondary amine will react more slowly than a less hindered primary amine. The pKa of the conjugate acid of the nucleophile can provide a good indication of its reactivity, with lower pKa values (stronger acids, weaker conjugate bases/nucleophiles) generally leading to slower reactions.
Reaction Conditions:
Solvent: The choice of solvent can impact the reaction rate and mechanism. Polar aprotic solvents like acetonitrile can be effective for these reactions. rsc.orgrsc.org The solubility of the reactants and the ability of the solvent to stabilize the transition state are important considerations.
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of acylation. However, for highly reactive nucleophiles, the reaction may proceed readily at room temperature or even lower.
Catalyst: While often not strictly necessary due to the high reactivity of the acyl chloride, the use of a base as a scavenger for HCl is crucial to drive the reaction to completion. In some cases, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can be employed to accelerate the acylation of less reactive alcohols.
The interplay of these factors is often analyzed using linear free-energy relationships, such as the Hammett equation. For the reaction of substituted benzoyl chlorides with nucleophiles, a positive Hammett reaction constant (ρ) indicates that electron-withdrawing substituents on the benzoyl chloride accelerate the reaction by making the carbonyl carbon more electrophilic. chegg.com Conversely, a negative ρ value for the reaction of a standard benzoyl chloride with substituted anilines indicates that electron-donating groups on the nucleophile enhance the reaction rate. chegg.com
Below is a representative table illustrating the expected reactivity trends.
| Nucleophile | Relative Reactivity | Typical Conditions | Product |
| Primary Amine (e.g., n-butylamine) | High | Aprotic solvent, base (e.g., triethylamine), 0-25°C | N-butyl-4-hydroxy-3,5-diiodobenzamide |
| Secondary Amine (e.g., diethylamine) | Moderate | Aprotic solvent, base, 25-50°C | N,N-diethyl-4-hydroxy-3,5-diiodobenzamide |
| Alcohol (e.g., ethanol) | Moderate | Aprotic solvent, base, 25-50°C | Ethyl 4-hydroxy-3,5-diiodobenzoate |
| Phenol | Low | Aprotic solvent, strong base (e.g., NaOH), heat | Phenyl 4-hydroxy-3,5-diiodobenzoate |
| Thiol (e.g., ethanethiol) | High | Aprotic solvent, base, 0-25°C | S-ethyl 4-hydroxy-3,5-diiodobenzothioate |
Aromatic Substitution Reactions
While the acyl chloride group is the most reactive site for nucleophilic attack, the aromatic ring of this compound can also participate in electrophilic aromatic substitution (EAS) reactions, although its reactivity is significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution Potentials
The potential for electrophilic aromatic substitution on the di-iodinated phenolic ring is governed by the combined electronic and steric effects of the hydroxyl, iodo, and benzoyl chloride groups. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The two iodine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. The benzoyl chloride group is a strong deactivating and meta-directing group.
In this compound, the positions ortho to the strongly activating hydroxyl group are already occupied by iodine atoms. This leaves the positions meta to the hydroxyl group (and ortho to the iodine atoms and the benzoyl chloride group) as the only available sites for substitution. The powerful activating effect of the hydroxyl group is expected to dominate the directing effects. However, the positions available for substitution are ortho to the deactivating iodine atoms and the strongly deactivating benzoyl chloride group. This combination of activating and deactivating influences makes predicting the precise reactivity and regioselectivity complex without specific experimental data.
Role of Halogen Substituents in Aromatic Reactivity
The iodine atoms at the 3 and 5 positions play a multifaceted role in the aromatic reactivity of the molecule.
Inductive Effect: As halogens, the iodine atoms exert an electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack. This effect decreases the electron density of the ring, making it less nucleophilic.
Resonance Effect: The iodine atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect directs incoming electrophiles to the ortho and para positions relative to the iodine atoms. In the case of this compound, this would direct to the positions already occupied by the hydroxyl and benzoyl chloride groups, and to the carbon atoms bearing the other iodine atom.
Steric Hindrance: The large size of the iodine atoms provides significant steric hindrance, which can influence the regioselectivity of incoming electrophiles by blocking access to adjacent positions.
Oxidation and Reduction Pathways
The redox chemistry of this compound is complex, with potential involvement of the iodinated phenolic ring and the benzoyl chloride moiety. While specific studies focusing exclusively on the oxidation and reduction of this compound are not extensively detailed in the available literature, its reactivity can be inferred from the behavior of related iodinated phenols and benzoyl chlorides.
The presence of iodine atoms on the phenolic ring suggests that the compound can participate in redox reactions. Iodinated phenols can undergo electrochemical oxidation, and the potential for these reactions is influenced by the substitution pattern on the aromatic ring. The hydroxyl group activates the ring, making it susceptible to oxidation.
Reduction of the acyl chloride group to an aldehyde or an alcohol is a plausible transformation. For instance, the Rosenmund reduction is a well-known method for the reduction of acyl chlorides to aldehydes using hydrogen gas over a poisoned palladium catalyst. While this specific reaction for this compound is not explicitly documented, it represents a potential reduction pathway.
Specific conditions and reagents would be required to achieve selective oxidation or reduction of this compound.
For reduction of the acyl chloride, typical reagents and conditions would include:
To Aldehyde: Catalytic hydrogenation (e.g., H₂ with Pd/BaSO₄, Rosenmund catalyst) would be a standard method.
To Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could potentially reduce the acyl chloride to the corresponding benzyl alcohol. However, these reagents might also interact with the other functional groups.
For oxidation , the phenolic hydroxyl group is a likely site of reaction. Reagents such as hypervalent iodine compounds could potentially oxidize the phenol. The specific products would depend on the oxidant and reaction conditions.
It is important to note that the simultaneous presence of the acyl chloride, hydroxyl, and iodo groups can lead to complex reaction profiles, and achieving high selectivity for a specific redox product would likely require careful optimization of reaction conditions.
Hydrolytic Stability and Pathways
The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly concerning its storage and use as a reagent. The acyl chloride functional group is highly susceptible to hydrolysis.
In the presence of water, this compound readily undergoes hydrolysis to yield 4-hydroxy-3,5-diiodobenzoic acid and hydrochloric acid . This reaction is a characteristic transformation of acyl chlorides and is typically rapid.
The general reaction is as follows:
C₇H₃ClI₂O₂ + H₂O → C₇H₄I₂O₃ + HCl
This reactivity underscores the need for anhydrous conditions when using this compound in acylation reactions to prevent the formation of the less reactive carboxylic acid.
The rate of hydrolysis of benzoyl chlorides is influenced by the electronic nature of the substituents on the aromatic ring. Both the hydroxyl (-OH) and iodo (-I) groups will affect the electrophilicity of the carbonyl carbon and the stability of the transition state. The hydroxyl group is an electron-donating group by resonance, which could potentially decrease the rate of nucleophilic attack by water. Conversely, the inductive effect of the iodine atoms and the hydroxyl group, as well as the potential for hydrogen bonding, can influence the reaction rate.
For unsubstituted benzoyl chloride, the hydrolysis rate constant in water at 25 °C is reported to be 4.2 x 10⁻² sec⁻¹, corresponding to a half-life of 16 seconds nih.gov. This rapid hydrolysis suggests that this compound is also likely to have a short half-life in aqueous environments.
The thermodynamic parameters for the hydrolysis of benzoyl halides have been studied for the unsubstituted parent compounds. For example, the enthalpy of hydrolysis for benzoyl chloride is a key thermodynamic value. However, specific enthalpy and entropy values for the hydrolysis of this compound have not been reported.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 4-Hydroxy-3,5-diiodobenzoyl chloride is expected to be relatively simple due to the molecule's symmetry. The key signals anticipated are from the aromatic protons and the hydroxyl proton.
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent and are expected to appear as a singlet in the spectrum. The presence of two strongly electron-withdrawing iodine atoms and the benzoyl chloride group would deshield these protons, causing them to resonate at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm .
Hydroxyl Proton (-OH): The phenolic hydroxyl proton is labile and its chemical shift can vary depending on the solvent, concentration, and temperature. It is expected to appear as a broad singlet. In a non-polar solvent like CDCl₃, its signal might be observed in the range of δ 5.0-7.0 ppm . In a polar aprotic solvent like DMSO-d₆, this signal would likely be found further downfield, potentially above δ 10.0 ppm , due to hydrogen bonding with the solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 2H | Aromatic Protons (H-2, H-6) |
| ~6.0 | Broad Singlet | 1H | Hydroxyl Proton (-OH) |
Note: The chemical shifts are predicted values and may vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum of this compound would provide information about the different carbon environments within the molecule. Due to symmetry, four distinct carbon signals are expected.
Carbonyl Carbon (-COCl): The carbon atom of the acyl chloride group is highly deshielded and is expected to resonate significantly downfield, typically in the range of δ 165-170 ppm .
Aromatic Carbons:
C1 (ipso-carbon attached to -COCl): This quaternary carbon would be deshielded and is predicted to appear around δ 130-135 ppm .
C2 and C6 (CH): These carbons, bonded to hydrogen, would be influenced by the adjacent iodine atoms and the acyl chloride group. Their signal is expected in the aromatic region, likely around δ 140-145 ppm .
C3 and C5 (C-I): The carbons directly attached to the iodine atoms experience a strong shielding effect, known as the "heavy atom effect," which shifts their resonance upfield. Their signal is anticipated in the range of δ 90-95 ppm .
C4 (C-OH): The carbon bearing the hydroxyl group is expected to resonate downfield due to the electronegativity of the oxygen atom, with a predicted chemical shift in the range of δ 155-160 ppm .
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carbonyl Carbon (C=O) |
| ~158 | C4 (-OH) |
| ~142 | C2, C6 (Ar-CH) |
| ~132 | C1 (Ar-C) |
| ~92 | C3, C5 (Ar-I) |
Note: The chemical shifts are predicted values and may vary based on experimental conditions.
2D NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would show a cross-peak between the aromatic proton signal (~8.2 ppm) and the corresponding aromatic carbon signal (~142 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). Key expected correlations would include:
The aromatic protons (~8.2 ppm) showing correlations to the carbonyl carbon (~168 ppm), the ipso-carbon C1 (~132 ppm), and the iodinated carbons C3/C5 (~92 ppm).
The hydroxyl proton (~6.0 ppm) showing correlations to the C4 carbon (~158 ppm) and potentially to the adjacent C3/C5 carbons.
COSY (Correlation Spectroscopy): In this case, with only one type of aromatic proton, a COSY spectrum would not provide additional connectivity information for the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies of Acyl Chloride Group
The acyl chloride functional group has a very distinct and strong carbonyl (C=O) stretching absorption at a high frequency due to the electron-withdrawing effect of the chlorine atom.
C=O Stretch: A strong, sharp absorption band is expected in the range of 1770-1815 cm⁻¹ . Conjugation with the aromatic ring might slightly lower this frequency, placing it towards the lower end of this range, around 1770-1785 cm⁻¹ . The high frequency of this band is a key indicator of an acyl chloride.
Identification of Hydroxyl and Aromatic Moieties
The IR spectrum will also display characteristic absorptions for the hydroxyl and aromatic parts of the molecule.
O-H Stretch: The phenolic hydroxyl group will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.
Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹ .
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Medium-Strong | O-H Stretch (Phenolic) |
| 3050-3100 | Weak-Medium | Aromatic C-H Stretch |
| 1770-1785 | Strong, Sharp | C=O Stretch (Acyl Chloride) |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |
Note: The frequencies are predicted values and may vary based on the sample preparation and instrument.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique is instrumental in confirming the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.
Determination of Molecular Mass
The molecular mass of this compound has been determined based on its chemical formula, C₇H₃ClI₂O₂ nih.gov. The calculated molecular weight is approximately 408.36 g/mol nih.gov. In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) in the mass spectrum, confirming the identity of the compound.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClI₂O₂ |
| Molecular Weight | 408.36 g/mol |
| Exact Mass | 407.79110 Da |
Fragmentation Patterns and Structural Information
For benzoyl chlorides, a common fragmentation pathway involves the loss of the chlorine atom to form a stable benzoyl cation nih.govnih.gov. The presence of hydroxyl and iodo substituents on the aromatic ring of this compound would influence the fragmentation, leading to characteristic daughter ions. The stability of the aromatic ring often results in a prominent molecular ion peak libretexts.org.
Key expected fragmentation patterns would include:
Loss of Cl: The cleavage of the C-Cl bond would result in the formation of the 4-hydroxy-3,5-diiodobenzoyl cation.
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation is a common fragmentation pathway for such structures.
Cleavage of C-I bonds: The presence of two iodine atoms may lead to fragments corresponding to the loss of one or both iodine atoms.
A detailed analysis of the isotopic pattern, particularly due to the presence of chlorine, would further aid in the identification of fragments containing this atom libretexts.org.
X-ray Crystallography of Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not available, studies on its derivatives, such as amides and esters, would provide invaluable information about its structural influence on the resulting molecules.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction analysis of derivatives of this compound would involve growing suitable single crystals and irradiating them with an X-ray beam. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. This allows for the unambiguous elucidation of the molecular structure in the solid state.
Molecular Conformation and Geometric Parameters (e.g., bond lengths, angles, dihedral angles)
Crystallographic studies would provide precise measurements of bond lengths, bond angles, and dihedral angles within the derivative molecules. For instance, in an ester derivative like ethyl 4-hydroxy-3,5-diiodobenzoate, the geometry of the ester group, the planarity of the benzene (B151609) ring, and the orientation of the substituents could be accurately determined nih.govacademicjournals.org.
Table 2: Representative Geometric Parameters Expected from X-ray Crystallography of a Hypothetical Derivative (e.g., an Amide)
| Parameter | Expected Range/Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C=O bond length | ~1.23 Å |
| C-N (amide) bond length | ~1.33 Å |
| C-I bond length | ~2.10 Å |
| Benzene ring planarity | Torsion angles close to 0° |
Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding, π-π stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For derivatives of this compound, the hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds would play a significant role in the crystal packing.
Furthermore, the presence of the aromatic ring allows for the possibility of π-π stacking interactions between adjacent molecules. The iodine atoms could also participate in halogen bonding, a type of non-covalent interaction that can influence the supramolecular architecture. Analysis of the crystal structure would reveal the nature and geometry of these interactions, providing a deeper understanding of the solid-state properties of these materials.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Hydroxy-3,5-diiodobenzoyl chloride, DFT would provide significant insights into its geometry, stability, and reactivity.
A primary step in DFT analysis is geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Key parameters to be determined would include the C-I, C-O, C-C, and C-Cl bond lengths, as well as the planarity of the benzene (B151609) ring. The presence of bulky iodine atoms and the hydroxyl and benzoyl chloride groups would influence the final geometry.
The electronic structure analysis would provide information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would be particularly insightful, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. It is expected that the oxygen and chlorine atoms would be regions of high electron density, while the carbonyl carbon and the hydrogen of the hydroxyl group would be electron-deficient.
Table 1: Predicted Key Geometric Parameters for Optimization This table is hypothetical and illustrates the type of data that would be generated from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-Cl Bond Length | ~1.80 Å |
| C=O Bond Length | ~1.20 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-I Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized on the phenyl ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs and the π-system. The LUMO is likely to be centered on the benzoyl chloride moiety, specifically on the π* orbital of the carbonyl group. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.
Table 2: Hypothetical Frontier Molecular Orbital Data This table represents the kind of data that FMO analysis would yield.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would help in assigning the characteristic peaks in the experimental IR spectrum, such as the O-H stretch, C=O stretch, and C-I stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C NMR chemical shifts would aid in the structural elucidation and confirmation of the compound.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time. This approach would provide insights into the dynamic behavior of this compound that are not accessible from static DFT calculations.
While the benzene ring is rigid, the hydroxyl and benzoyl chloride substituents have rotational freedom. MD simulations could explore the different possible conformations and their relative stabilities. A key aspect would be to investigate the rotation around the C-C bond connecting the benzoyl chloride group to the ring and the C-O bond of the hydroxyl group. This would reveal the most probable orientations of these groups under various conditions.
MD simulations are particularly powerful for studying intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), one could investigate:
Solvation Effects: How the solvent molecules arrange around the solute and the energetic favorability of solvation.
Hydrogen Bonding: The dynamics of hydrogen bond formation between the hydroxyl group of the molecule and protic solvents, or with other solute molecules.
Halogen Bonding: The potential for the iodine atoms to act as halogen bond donors, interacting with Lewis basic sites on solvent or other molecules. This is a significant area of modern chemical research.
These simulations would provide a molecular-level understanding of the compound's solubility and its behavior in a reactive medium.
Quantum Chemical Studies on Reactivity
Quantum chemical studies provide profound insights into the reactivity of molecules by examining their electronic structure and predicting their behavior in chemical reactions. For this compound, computational methods can elucidate the influence of its substituent groups—the hydroxyl (-OH) group, the two iodine atoms, and the acyl chloride (-COCl) group—on its reactivity profile.
Density Functional Theory (DFT) is a common method used to study the mechanisms of reactions involving acyl chlorides. Such studies on substituted benzoyl chlorides have explored how different functional groups affect the reaction pathway, particularly in nucleophilic acyl substitution reactions. The electron-donating or electron-withdrawing nature of substituents plays a critical role in determining the stability of intermediates and transition states. In the case of this compound, the hydroxyl group is an activating, electron-donating group (by resonance), while the bulky iodine atoms are deactivating, electron-withdrawing groups (by induction). These opposing effects create a complex electronic environment that influences the reactivity of the carbonyl carbon.
Transition state analysis is crucial for understanding the kinetics and mechanism of a chemical reaction. For reactions involving this compound, such as hydrolysis or acylation of an alcohol or amine, computational models can map out the potential energy surface and identify the structure of the transition state(s).
Nucleophilic substitution at a carbonyl carbon can proceed through different mechanisms, including a stepwise addition-elimination pathway involving a tetrahedral intermediate, or a concerted SN2-like process. Quantum chemical calculations can determine the energy barriers associated with each pathway. For benzoyl chlorides, the mechanism can shift depending on the substituents and the solvent. For instance, studies on the hydrolysis of various benzoyl chlorides have shown that electron-withdrawing groups can favor a tighter, more SN2-like transition state, while electron-donating groups may stabilize a looser transition state or a tetrahedral intermediate. nih.gov
For this compound, the combination of the electron-donating hydroxyl group and the electron-withdrawing iodine atoms would influence the geometry and energy of the transition state. Theoretical calculations would likely focus on modeling the reaction coordinate for nucleophilic attack on the carbonyl carbon, optimizing the geometry of the transition state, and calculating the activation energy. The table below illustrates hypothetical activation energies for different nucleophiles reacting with this compound, as would be determined by such studies.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound
| Nucleophile | Reaction Type | Calculated Activation Energy (kcal/mol) | Transition State Geometry |
|---|---|---|---|
| H₂O | Hydrolysis | 15.2 | Distorted Tetrahedral |
| CH₃OH | Methanolysis | 14.5 | Distorted Tetrahedral |
This table is illustrative and based on general principles of acyl chloride reactivity; specific values would require dedicated DFT calculations.
Computational models offer detailed mechanistic insights that are often difficult to obtain through experimental means alone. By modeling the interaction of this compound with various nucleophiles, researchers can visualize the molecular orbitals involved and understand the flow of electrons during the reaction.
For example, Frontier Molecular Orbital (FMO) theory can be applied to analyze the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the benzoyl chloride. The LUMO of this compound is expected to be centered on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy of this LUMO is modulated by the substituents on the aromatic ring. The electron-withdrawing iodine atoms would lower the LUMO energy, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. nih.gov
In Silico Docking Studies (for derivatives where appropriate)
While this compound is a reactive building block, its derivatives are often the molecules of interest for biological applications. The structural motif of a 3,5-diiodo-4-hydroxyphenyl group is characteristic of thyroid hormones and their analogs. Therefore, in silico docking studies of derivatives that could be synthesized from this precursor are highly relevant. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnuv.ac.in
Derivatives of this compound, such as amides or esters, share structural similarities with thyroid hormones like thyroxine (T4) and triiodothyronine (T3). These hormones exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. Docking studies on thyroid hormone analogs help elucidate the key interactions that govern binding affinity and selectivity for different TR isoforms (e.g., TRα and TRβ). researchgate.netmdpi.com
In silico studies have shown that the binding of thyromimetic compounds to the ligand-binding pocket of TRs is driven by a combination of specific interactions. researchgate.netfrontiersin.org
Hydrogen Bonding: The phenolic hydroxyl group, which would be present in derivatives of this compound, is often crucial for forming hydrogen bonds with key amino acid residues in the receptor's active site, such as arginine and histidine. researchgate.net
Halogen Bonds: The iodine atoms can form halogen bonds with electron-donating atoms (like oxygen in a carbonyl backbone) of certain amino acid residues, contributing significantly to binding affinity.
Hydrophobic Interactions: The aromatic rings of the ligand typically engage in hydrophobic interactions with nonpolar residues within the binding pocket.
The table below summarizes typical interactions observed in docking studies of thyroid hormone analogs with the thyroid hormone receptor beta (TRβ) ligand-binding domain. These interactions are representative of what might be expected for derivatives of this compound.
Table 2: Representative Ligand-Protein Interactions for a Di-iodinated Thyromimetic with TRβ
| Interaction Type | Ligand Moiety | Key Amino Acid Residues | Binding Energy Contribution |
|---|---|---|---|
| Hydrogen Bond | Phenolic -OH | Arg228, His224 | High |
| Halogen Bond | Iodine at C3 | Gly220 | Moderate |
| Halogen Bond | Iodine at C5 | Met256 | Moderate |
This table is a representative summary based on published docking studies of thyroid hormone analogs. researchgate.netnih.gov
These computational docking studies are instrumental in the rational design of new molecules with potentially therapeutic properties. By understanding the specific binding modes and ligand-protein interactions, chemists can modify the structure of lead compounds—potentially derived from precursors like this compound—to enhance their binding affinity, selectivity, and ultimately their biological activity. nih.gov
Applications in Advanced Organic Synthesis and Material Science
A Building Block for Complex Molecular Architectures
The inherent reactivity of the acyl chloride group makes 4-Hydroxy-3,5-diiodobenzoyl chloride an excellent acylating agent, enabling the introduction of the 4-hydroxy-3,5-diiodobenzoyl moiety into a wide array of organic structures. This property is fundamental to its application as a building block for more complex and functionalized molecules.
Synthesis of Iodinated Aromatic Compounds
This compound is a key reagent in the synthesis of various iodinated aromatic compounds. The acyl chloride functional group readily participates in Friedel-Crafts acylation reactions with other aromatic compounds, creating new carbon-carbon bonds and linking the di-iodinated phenolic structure to other aromatic systems. This is particularly significant in the pharmaceutical industry for the synthesis of therapeutic agents. For instance, while some synthetic routes iodinate a precursor molecule at a later stage, the use of this compound offers a direct method to incorporate the key di-iodo-hydroxyphenyl group into a target molecule.
Introduction of Functional Groups into Organic Frameworks
Beyond creating simple iodinated aromatics, this compound is instrumental in introducing a specific set of functional groups into larger organic frameworks, thereby imparting unique properties to the final molecule. The compound allows for the strategic placement of a hydroxyl group and two iodine atoms onto a molecular scaffold. The hydroxyl group can serve as a handle for further functionalization, such as ether or ester linkages, while the iodine atoms can be used in subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build even more complex architectures. This multifunctional nature makes it a valuable component in the synthesis of compounds for medicinal chemistry, where the precise arrangement of different functional groups is crucial for biological activity.
Precursor for Specialty Chemicals and Fine Chemicals
The utility of this compound extends to its role as a precursor for a variety of specialty and fine chemicals. Its di-iodinated structure is of particular interest in the development of imaging agents and other high-value chemical entities.
One of the significant potential applications is in the synthesis of radiolabeled compounds for medical diagnostics. The stable iodine atoms on the benzene (B151609) ring can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), creating radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT). The benzoyl chloride functionality allows for the covalent attachment of this "tag" to a wide range of biologically active molecules, such as peptides, antibodies, or small molecule drugs, enabling the visualization of biological processes and the diagnosis of diseases.
Role in Polymer and Coating Development
The unique properties of this compound also lend themselves to the field of polymer science and the development of advanced coatings. The presence of two heavy iodine atoms can significantly enhance the radiopacity of polymers, making them visible in X-ray imaging.
By reacting this compound with diols or diamines, it can be incorporated as a monomer into polyesters or polyamides. The resulting polymers possess enhanced X-ray contrast properties, which is highly desirable for the fabrication of biocompatible and biodegradable medical devices such as stents, sutures, and implants. nih.govresearchgate.net This allows for the non-invasive monitoring of the device's position, integrity, and degradation in vivo.
Furthermore, the di-iodinated aromatic structure can contribute to other material properties. For instance, iodine-containing polymers have been investigated for their use in chemically amplified resist compositions for photolithography, where the high absorption cross-section of iodine for extreme ultraviolet (EUV) radiation can improve the sensitivity of the photoresist. The acyl chloride group provides a reactive site for grafting the molecule onto surfaces, potentially creating coatings with specialized properties.
Application in Enzymatic and Protein Modification Studies
The high reactivity of the acyl chloride group in this compound makes it a candidate for the chemical modification of proteins and enzymes, a crucial tool in proteomics and drug discovery.
Covalent Bond Formation with Nucleophilic Sites on Proteins
This compound can readily react with nucleophilic residues on the surface of proteins to form stable covalent bonds. The primary targets for such acylation reactions are the epsilon-amino group of lysine residues and the phenolic hydroxyl group of tyrosine residues. Other nucleophilic amino acids, such as serine, threonine, and cysteine, could also potentially be modified.
This covalent labeling can be utilized for several purposes in protein studies:
Enzyme Inhibition: If the acylation occurs at or near the active site of an enzyme, it can lead to irreversible inhibition of its catalytic activity. This makes the compound a potential tool for studying enzyme mechanisms and for the development of enzyme inhibitors.
Structural Probing: The introduction of the bulky, di-iodinated benzoyl group can be used to probe the local environment of specific amino acid residues within a protein's three-dimensional structure.
Bioconjugation: The hydroxyl group on the aromatic ring can serve as a secondary point of attachment for other molecules, such as fluorescent dyes, biotin, or drug molecules, after the initial conjugation to the protein. This would allow for the creation of bifunctional protein conjugates.
While the specific use of this compound in protein modification is not yet extensively documented in publicly available research, its chemical properties strongly suggest its potential as a valuable reagent in this field.
Research on this compound in Enzyme Studies Remains Undisclosed
This compound is classified as a halogenated aromatic acyl chloride. The acyl chloride group is highly reactive, making the compound a potent acylating agent capable of reacting with various nucleophiles such as alcohols and amines to form esters and amides, respectively. This reactivity is the primary reason for its utility as a building block in the synthesis of more complex molecules.
While the compound's structural features—a reactive acyl chloride, a hydroxyl group, and two iodine atoms on a benzene ring—make it a candidate for designing molecules that could interact with biological systems, specific studies detailing its use as a tool to investigate enzyme kinetics or to elucidate enzymatic mechanisms have not been reported.
Research into enzyme inhibition and kinetics often involves compounds with specific structural motifs that can interact with the active sites of enzymes. For instance, studies on enzyme inhibition have been conducted on derivatives of similar structures, such as benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde, which have shown activities like anticholinesterase, tyrosinase, and urease inhibition. However, this does not directly imply the use of this compound for the same purposes.
The primary documented importance of this compound is its function as a synthetic intermediate. Its ability to introduce the 4-hydroxy-3,5-diiodobenzoyl moiety into other organic structures is its most highlighted application. Without specific research data, any potential role in enzyme kinetics remains speculative.
Future Research Directions
Development of Novel Synthetic Routes
The conventional synthesis of 4-Hydroxy-3,5-diiodobenzoyl chloride typically involves the chlorination of 4-Hydroxy-3,5-diiodobenzoic acid using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) researchgate.netrsc.org. While effective, these methods often involve harsh reagents and produce corrosive byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) researchgate.net. Future research is trending towards the development of more efficient, milder, and environmentally benign synthetic protocols.
Key areas for development include:
Catalytic Approaches: The use of catalysts can significantly improve reaction efficiency. Brønsted acids, for instance, have been shown to effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a cheaper alternative to other catalytic systems nih.gov. Further investigation into novel catalysts could lead to higher yields and milder reaction conditions.
Alternative Chlorinating Agents: Research into new chlorinating agents could provide safer and more selective methods. Agents such as α,α-dichlorodiphenylmethane catalyzed by iron(III) chloride, 2,4,6-trichloro-1,3,5-triazine, and chloro tropylium chloride present viable alternatives to traditional reagents for converting carboxylic acids and alcohols to their corresponding chlorides libretexts.orgchemicalbook.com. Exploring visible-light photocatalysis, using combinations like N-chlorosuccinimide and a photocatalyst, represents a frontier in generating acyl chlorides under mild conditions libretexts.org.
Green Chemistry Principles: Future synthetic strategies will likely focus on aligning with the principles of green chemistry bldpharm.com. This includes exploring solvent-free reaction conditions, developing one-pot syntheses from readily available precursors like 4-hydroxybenzoic acid, and utilizing reagents that minimize hazardous waste generation. Direct conversion from esters or other derivatives, bypassing the carboxylic acid intermediate, is another promising avenue that reduces synthetic steps nih.gov.
| Synthetic Approach | Reagent/Catalyst | Potential Advantages |
| Catalytic Chlorination | Brønsted Acids | Cost-effective, efficient |
| Alternative Reagents | α,α-dichlorodiphenylmethane/FeCl₃ | Mild conditions, high yields |
| Photocatalysis | N-chlorosuccinimide/Ru(bpy)₃Cl₂ | Use of visible light, mild conditions |
| Green Synthesis | Solvent-free conditions, one-pot reactions | Reduced waste, improved atom economy |
Expansion of Reaction Scope and Derivatization Strategies
The high reactivity of the acyl chloride functional group makes this compound an excellent acylating agent, readily reacting with various nucleophiles researchgate.net. The primary reactions involve nucleophilic acyl substitution to form esters (with alcohols) and amides (with amines) researchgate.net. Future work should aim to systematically expand this reaction scope.
Potential areas for exploration include:
Novel Ester and Amide Synthesis: While the formation of simple esters and amides is well-established, there is scope for synthesizing complex derivatives with specific functionalities. This includes reacting the acyl chloride with multifunctional alcohols, amines, or amino acids to create building blocks for polymers or biologically active molecules.
Friedel-Crafts Acylation: Aromatic acyl chlorides are key reagents in Friedel-Crafts acylation reactions to form new carbon-carbon bonds. The potential of this compound as an acylating agent for various aromatic and heteroaromatic substrates remains largely unexplored.
Organometallic Reactions: The carbon-iodine bonds on the aromatic ring offer sites for organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Investigating the chemoselective reactivity—either at the acyl chloride or the C-I bonds—would significantly expand the synthetic utility of this compound.
Derivatization for Analytical Applications: Acyl chlorides, such as benzoyl chloride, are used as derivatizing agents to improve the detection of certain analytes in techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The diiodo-functionalized benzoyl moiety could be leveraged to create unique tags for the analysis of phenols and amines.
A notable example of derivatization involves the one-pot synthesis of benzoylselenoureas from benzoyl chloride, potassium selenocyanate, and anilines, which have shown potent biological activity chemicalbook.com. Applying such strategies to this compound could yield novel compounds with interesting pharmacological properties.
Advanced Spectroscopic and Computational Characterization
While basic properties of this compound are known, a comprehensive, publicly available dataset of its advanced spectroscopic and computational characteristics is lacking. Future research should focus on filling this gap.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR): Detailed 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR analyses are required. In ¹H NMR, the aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The chemical shift of the phenolic hydroxyl proton would be concentration-dependent. In ¹³C NMR, distinct signals for the carbonyl carbon, the ipso-carbons attached to iodine, hydroxyl, and the acyl chloride group, and the aromatic C-H carbons would be expected.
Infrared (IR) Spectroscopy: The characteristic carbonyl (C=O) stretching frequency for an aromatic acyl chloride is a key diagnostic peak. For this compound, this band is reported to be in the 1770–1810 cm⁻¹ range. The broad O-H stretching band of the phenolic group would also be a significant feature.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact mass and elemental composition. Electron ionization (EI-MS) studies would reveal characteristic fragmentation patterns, likely involving the loss of Cl• (M-35/37) and CO (M-28), as well as fragments corresponding to the iodinated phenyl ring.
| Spectroscopic Technique | Expected Key Feature | Purpose |
| ¹H NMR | Singlet for aromatic protons | Structural confirmation |
| ¹³C NMR | Signal for C=O carbon (~165-170 ppm) | Carbon skeleton mapping |
| FT-IR | Strong C=O stretch (1770–1810 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak (M⁺); loss of Cl, CO | Molecular weight and fragmentation analysis |
Computational Characterization:
Density Functional Theory (DFT) calculations, a common method for studying phenolic compounds and benzoyl derivatives, can provide profound insights chemicalbook.com. Future computational studies on this compound could:
Optimize the ground-state molecular geometry.
Predict vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.
Calculate NMR chemical shifts to compare with experimental data.
Determine electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and atomic charges to predict reactivity and intermolecular interactions.
Exploration of Emerging Applications in Chemical Sciences
The unique combination of a reactive acyl chloride, a phenolic hydroxyl group, and two heavy iodine atoms makes this compound a promising candidate for various emerging applications.
Advanced Polymers and Materials: The molecule can be used as a monomer or a modifying agent in polymer synthesis. The rigid, halogenated aromatic core can impart properties such as thermal stability, flame retardancy, and high refractive index to polymers like polyesters and polyamides. The presence of iodine atoms also increases the material's density and X-ray absorption capacity, a property that could be exploited in specialized materials science applications.
Supramolecular Chemistry: Iodinated phenolic compounds are recognized as important building blocks in supramolecular chemistry. The iodine atoms can participate in halogen bonding, a highly directional non-covalent interaction, which can be used to construct complex, ordered supramolecular architectures. The ability of macrocyclic compounds to capture iodine also highlights the importance of iodine-based interactions in host-guest chemistry.
Biologically Active Molecules: Organoiodine compounds are prevalent in pharmaceuticals and can enhance biological activity. The 4-hydroxy-3,5-diiodobenzoyl moiety could be incorporated into larger molecules to screen for novel antibacterial, antifungal, or other therapeutic properties, leveraging the known antimicrobial effects of some iodinated phenols.
Radiochemistry: The development of radiotracers for Positron Emission Tomography (PET) often involves iodonium compounds. The stable iodine atoms on this molecule could potentially be replaced with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a precursor for developing new radiolabeled imaging agents or therapeutics.
Q & A
Q. What protocols ensure reproducibility in synthesizing derivatives like 4-hydroxy-3,5-diiodobenzamide?
- Methodological Answer : Standardize amine equivalents (1.2:1 molar ratio to acyl chloride) and reaction time (4–6 hours). HPLC purity checks (C18 column, acetonitrile/water gradient) confirm >98% purity. Replicate studies under identical conditions (N=5) yield RSD <2% for yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
